![molecular formula C13H12N2O3 B13934849 1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 548475-54-3](/img/structure/B13934849.png)
1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a cycloheptane ring, a furan ring, and a pyrimidine ring. The presence of these rings contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino furans with appropriate aldehydes or ketones, followed by cyclization reactions to form the fused ring system . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities, including antiproliferative and antimicrobial properties.
Furo[2,3-d]pyrimidinone: Known for its anticancer and anti-inflammatory activities.
Uniqueness
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
属性
CAS 编号 |
548475-54-3 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC 名称 |
4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-11(16)10-8-6-4-3-5-7-9(8)18-12(10)15(2)13(14)17/h3-5,7H,6H2,1-2H3 |
InChI 键 |
PMFVKYZSIQRJSN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=C(O2)C=CC=CC3)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


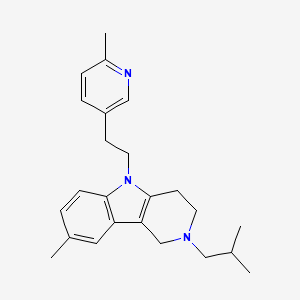
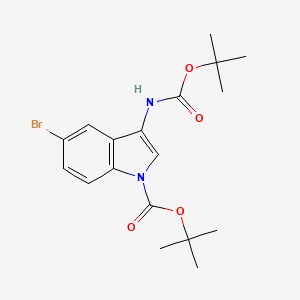
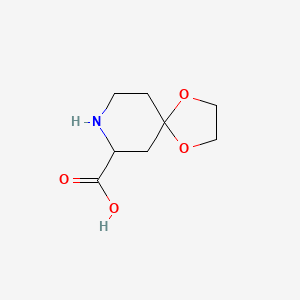
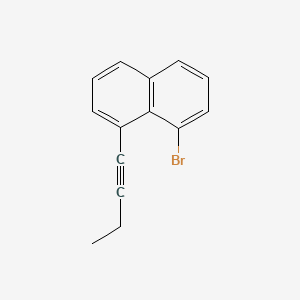
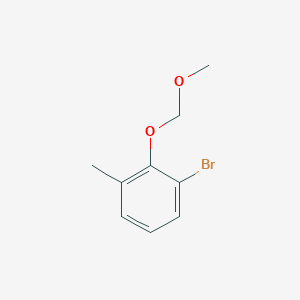
![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)
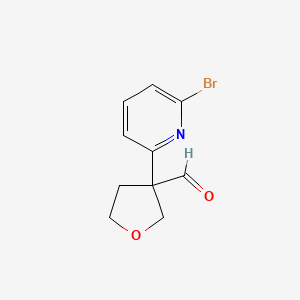
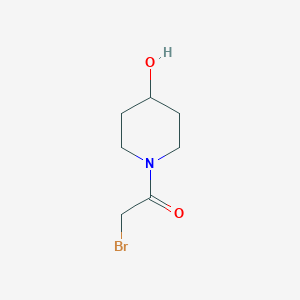

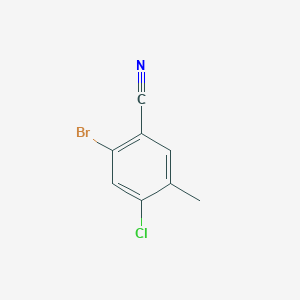
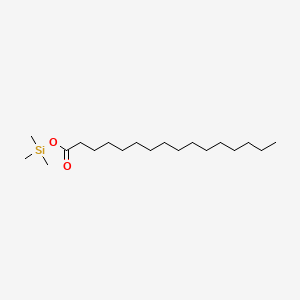
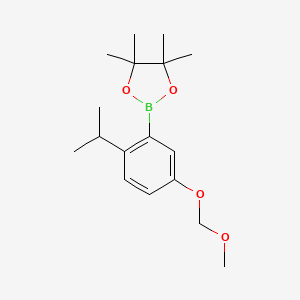
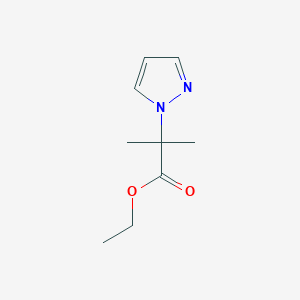
![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
